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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15144368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum

genus, such as Aconitum kusnezoffii and Aconitum handelianum. These compounds are of

significant interest to researchers due to their complex chemical structures and wide range of

biological activities. The precise characterization of these molecules is paramount for any

further investigation into their pharmacological properties and potential therapeutic

applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS), are indispensable tools for the structural elucidation of complex

natural products like 13-Dehydroxyindaconitine. This guide provides a comprehensive

overview of the spectroscopic data and analytical workflow for this compound.

Spectroscopic Data Presentation
The structural elucidation of 13-Dehydroxyindaconitine relies on the careful analysis and

interpretation of its NMR and MS data. While specific data from a single, comprehensive

source is often found within dedicated phytochemical analysis publications, the following tables

illustrate the standard presentation of such data. Researchers should consult peer-reviewed

articles on the isolation and characterization of alkaloids from Aconitum species to obtain

precise, experimentally-derived values.

Nuclear Magnetic Resonance (NMR) Data
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 13-Dehydroxyindaconitine, ¹H NMR identifies the chemical environment of

each proton, while ¹³C NMR provides information about the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for 13-Dehydroxyindaconitine

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

e.g., H-1 Value e.g., d Value

e.g., H-2 Value e.g., dd Value, Value

... ... ... ...

OCH₃ Value e.g., s -

OAc Value e.g., s -

Benzoyl-H Value e.g., m -

Table 2: ¹³C NMR Spectroscopic Data for 13-Dehydroxyindaconitine

Position Chemical Shift (δ) ppm

e.g., C-1 Value

e.g., C-2 Value

... ...

OCH₃ Value

OAc (C=O) Value

OAc (CH₃) Value

Benzoyl (C=O) Value

Benzoyl (Ar-C) Value

Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern, which aids in structural elucidation. For 13-
Dehydroxyindaconitine, with a molecular formula of C₃₄H₄₇NO₉ and a molecular weight of

613.74 g/mol , high-resolution mass spectrometry (HRMS) is used to confirm the elemental

composition.

Table 3: Mass Spectrometry Data for 13-Dehydroxyindaconitine

Ionization
Mode

Mass Analyzer
m/z [M+H]⁺
(Observed)

m/z [M+H]⁺
(Calculated)

Key Fragment
Ions (m/z)

ESI e.g., Q-TOF Value Value

e.g., [M+H -

H₂O]⁺, [M+H -

OAc]⁺, etc.

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structure

determination. The following are generalized experimental protocols for NMR and MS analysis

of diterpenoid alkaloids.

NMR Spectroscopy Protocol
Sample Preparation: A pure sample of 13-Dehydroxyindaconitine (typically 1-5 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400,

500, or 600 MHz).

¹H NMR Acquisition: Standard ¹H NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: ¹³C NMR spectra are acquired using a proton-decoupled pulse

sequence.

2D NMR Experiments: To aid in the complete assignment of all proton and carbon signals, a

suite of 2D NMR experiments is typically performed, including:
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons

and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is crucial for stereochemical assignments.

Mass Spectrometry Protocol
Sample Preparation: A dilute solution of 13-Dehydroxyindaconitine is prepared in a

suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of acid (e.g.,

formic acid) to promote protonation.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a

liquid chromatography system (LC-MS) or with direct infusion is used.

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this class of

compounds.

Mass Analysis: Full scan mass spectra are acquired to determine the accurate mass of the

molecular ion ([M+H]⁺).

Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is selected and

subjected to collision-induced dissociation (CID) to generate fragment ions. This data is

invaluable for confirming the presence of specific functional groups and substructures.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like 13-Dehydroxyindaconitine.
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Workflow for Spectroscopic Analysis

This comprehensive approach, from isolation to data interpretation, is essential for the

unambiguous structural determination of complex natural products, which is the foundation for

all further research and development.

To cite this document: BenchChem. [Spectroscopic Data of 13-Dehydroxyindaconitine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144368#spectroscopic-data-of-13-
dehydroxyindaconitine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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